

Application Notes: Tracing Dicarboxylic Acid Metabolism with Azelaic Acid-d14

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Compound of Interest

Compound Name: Azelaic acid-d14

Cat. No.: B585296

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Introduction

Azelaic acid, a nine-carbon dicarboxylic acid, plays a role in various physiological and pathological processes. It is a product of the oxidative cleavage of unsaturated fatty acids and is further metabolized in mitochondria via β -oxidation. Understanding the metabolic flux through this pathway is crucial for research in areas such as inborn errors of metabolism, dermatology, and cancer biology. **Azelaic acid-d14**, a stable isotope-labeled version of azelaic acid, serves as a powerful tracer for metabolic flux analysis, enabling researchers to quantitatively track its uptake, metabolism, and incorporation into downstream metabolites. These application notes provide a comprehensive overview and detailed protocols for utilizing **Azelaic acid-d14** in metabolic flux analysis.

Principle of the Method

The core principle involves introducing **Azelaic acid-d14** into a biological system (e.g., cell culture) and monitoring its metabolic fate. The deuterium labels act as a tracer that can be detected by mass spectrometry. By analyzing the mass isotopologue distribution of downstream metabolites, it is possible to determine the relative contribution of azelaic acid to these metabolic pools. This technique provides a dynamic view of metabolic pathways, which is a significant advantage over static measurements of metabolite concentrations.

Applications

- Studying β -oxidation of dicarboxylic acids: **Azelaic acid-d14** can be used to measure the flux through the mitochondrial β -oxidation pathway. This is particularly relevant for studying genetic disorders that affect this pathway.
- Investigating fatty acid metabolism: As a dicarboxylic acid, azelaic acid's metabolism can provide insights into alternative fatty acid oxidation pathways.
- Drug development: The effect of novel therapeutic agents on dicarboxylic acid metabolism can be assessed by monitoring changes in the flux of **Azelaic acid-d14**.

Experimental Protocols

1. Cell Culture and Labeling with **Azelaic Acid-d14**

This protocol describes the labeling of cultured mammalian cells with **Azelaic acid-d14**.

- Materials:
 - Mammalian cell line of interest (e.g., HepG2, A549)
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - Phosphate-buffered saline (PBS)
 - **Azelaic acid-d14**
 - 0.25% Trypsin-EDTA
 - 6-well cell culture plates
 - Incubator (37°C, 5% CO₂)
- Procedure:
 - Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
 - Allow cells to attach and grow overnight in a 37°C, 5% CO₂ incubator.

- Prepare the labeling medium: supplement the appropriate cell culture medium with a final concentration of 50-100 μ M **Azelaic acid-d14**. The optimal concentration should be determined empirically for each cell line.
- Aspirate the growth medium from the cells and wash once with PBS.
- Add 2 mL of the pre-warmed labeling medium to each well.
- Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the label.
- At each time point, proceed immediately to metabolite extraction.

2. Metabolite Extraction

This protocol is for the extraction of polar metabolites from cultured cells.

- Materials:
 - 80% Methanol (pre-chilled to -80°C)
 - Cell scraper
 - Microcentrifuge tubes (1.5 mL)
 - Centrifuge (capable of $14,000 \times g$ at 4°C)
 - Nitrogen gas stream or vacuum concentrator
- Procedure:
 - Aspirate the labeling medium from the wells.
 - Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
 - Scrape the cells from the bottom of the well using a cell scraper.
 - Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

- Vortex the tubes for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
- Dry the metabolite extracts under a gentle stream of nitrogen or using a vacuum concentrator.
- Store the dried extracts at -80°C until analysis.

3. Sample Preparation for GC-MS Analysis

This protocol describes the derivatization of metabolite extracts for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

- Materials:
 - Methoxyamine hydrochloride in pyridine (20 mg/mL)
 - N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI)
 - Heating block or oven (70°C)
 - GC-MS vials with inserts
- Procedure:
 - Resuspend the dried metabolite extracts in 20 µL of methoxyamine hydrochloride in pyridine.
 - Incubate at 37°C for 90 minutes to protect carbonyl groups.
 - Add 30 µL of MTBSTFA + 1% TBDMSCI.
 - Incubate at 70°C for 60 minutes to derivatize hydroxyl and amine groups.
 - Centrifuge briefly to collect any condensate.

- Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Data Presentation

Table 1: Hypothetical Mass Transitions for Unlabeled and Labeled Metabolites

Metabolite	Unlabeled (M+0) Precursor Ion (m/z)	Labeled (M+14) Precursor Ion (m/z)	Product Ion (m/z)
Azelaic Acid	188.10	202.19	143.08
Pimelic Acid (C7)	160.07	172.15	115.06
Adipic Acid (C6)	146.06	156.12	101.04
Suberic Acid (C8)	174.09	186.17	129.07

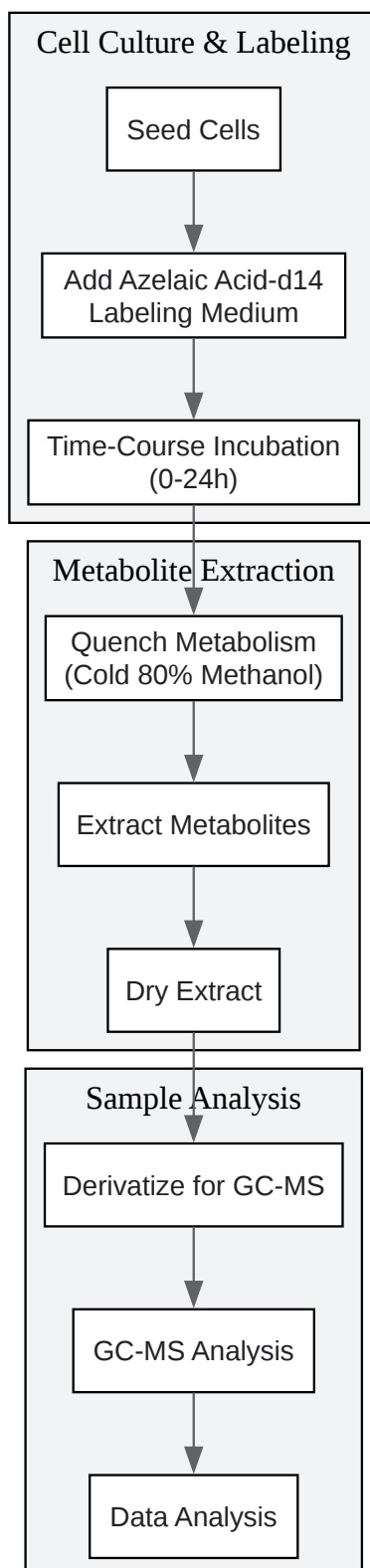
Note: The precursor and product ions will vary depending on the derivatization method and ionization mode used in the mass spectrometer.

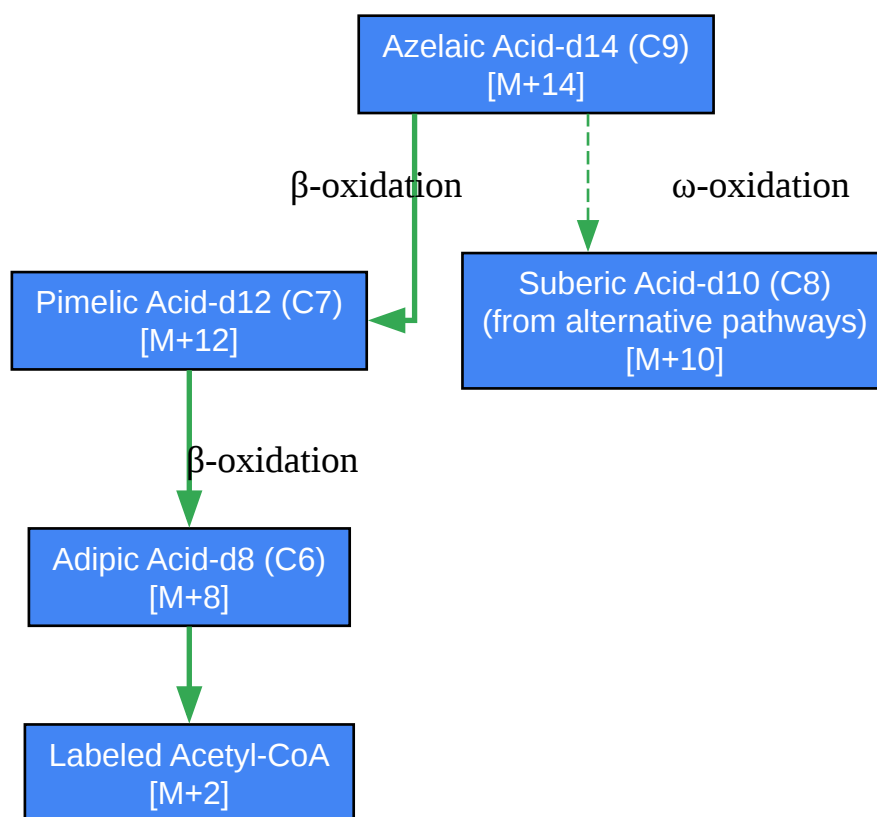
Table 2: Illustrative Time-Course of **Azelaic Acid-d14** Incorporation into Downstream Metabolites

Time (hours)	Azelaic Acid-d14 Enrichment (%)	Pimelic Acid-d12 Enrichment (%)	Suberic Acid-d10 Enrichment (%)	Adipic Acid-d8 Enrichment (%)
0	0	0	0	0
2	95.2	15.8	5.1	1.2
4	96.1	32.5	12.3	3.5
8	97.3	55.7	25.9	8.9
12	98.0	70.1	40.2	15.6
24	98.5	85.4	58.7	28.4

This table presents hypothetical data for illustrative purposes.

Visualizations





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